(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid
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Overview
Description
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chloro and methoxy substituents on one phenyl ring and a fluorine substituent on the other phenyl ring, bonded to a borinic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two phenyl rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents used are relatively stable and environmentally benign.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which (4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid exerts its effects involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The presence of chloro, methoxy, and fluoro groups influences its reactivity and selectivity in these interactions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the methoxy group.
4-Fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the chloro group.
4-Trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group instead of a methoxy group
Uniqueness
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid is unique due to the combination of chloro, methoxy, and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
872495-79-9 |
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Molecular Formula |
C13H11BClFO2 |
Molecular Weight |
264.49 g/mol |
IUPAC Name |
(4-chloro-3-methoxyphenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H11BClFO2/c1-18-13-8-10(5-6-12(13)15)14(17)9-3-2-4-11(16)7-9/h2-8,17H,1H3 |
InChI Key |
KMPOEAVOEADAAP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(C2=CC(=C(C=C2)Cl)OC)O |
Origin of Product |
United States |
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